REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:9][C:10]([NH2:12])=[O:11].S(=O)(=O)(O)O.CN1CCC[C:20]1=[O:24]>[Pd](Br)Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br-].[Li+]>[C:2]1([CH:1]2[NH:12][C:10](=[O:11])[NH:9][C:20]2=[O:24])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
palladium(II) bromide
|
Quantity
|
0.017 g
|
Type
|
catalyst
|
Smiles
|
[Pd](Br)Br
|
Name
|
|
Quantity
|
0.033 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
catalyst
|
Smiles
|
[Br-].[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 12 hours, the solvent is removed in vacuo
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1C(NC(N1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:9][C:10]([NH2:12])=[O:11].S(=O)(=O)(O)O.CN1CCC[C:20]1=[O:24]>[Pd](Br)Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br-].[Li+]>[C:2]1([CH:1]2[NH:12][C:10](=[O:11])[NH:9][C:20]2=[O:24])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
palladium(II) bromide
|
Quantity
|
0.017 g
|
Type
|
catalyst
|
Smiles
|
[Pd](Br)Br
|
Name
|
|
Quantity
|
0.033 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
catalyst
|
Smiles
|
[Br-].[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 12 hours, the solvent is removed in vacuo
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1C(NC(N1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |